molecular formula C13H13F2NO4 B11838534 Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11838534
M. Wt: 285.24 g/mol
InChI Key: YREXKAPVDWTJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a fluorinated hexahydroquinoline derivative characterized by a difluoromethyl substituent at the 7th position and an ethyl ester group at the 3rd position. Its molecular framework combines a partially saturated quinoline ring with two ketone groups (2,5-dioxo) and a bicyclic structure.

Properties

Molecular Formula

C13H13F2NO4

Molecular Weight

285.24 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C13H13F2NO4/c1-2-20-13(19)8-5-7-9(16-12(8)18)3-6(11(14)15)4-10(7)17/h5-6,11H,2-4H2,1H3,(H,16,18)

InChI Key

YREXKAPVDWTJNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CC(CC2=O)C(F)F)NC1=O

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired quinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to receptors, increasing its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Physicochemical Properties

The biological activity and physicochemical properties of hexahydroquinoline derivatives are highly dependent on substituent groups at key positions. Below is a comparative analysis:

Table 1: Key Structural and Molecular Features of Analogous Compounds
Compound Name Substituent at 7th Position Ester Group at 3rd Position Molecular Weight (g/mol) Notable Biological Activity
Ethyl 7-(difluoromethyl)-2,5-dioxo-...-3-carboxylate (Target Compound) Difluoromethyl Ethyl 315.33 Inhibitory effects on protein targets
Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-...-3-carboxylate 5-Methyl-2-furyl Ethyl 315.32 Discontinued; no activity data
Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-...-3-carboxylate 5-Methyl-2-furyl Methyl 301.29 Unknown; limited commercial availability
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-...-3-carboxylate 2,7,7-Trimethyl + 4-phenyl Ethyl 341.40 Crystallographic data only
2,5-Dioxo-...-3-carboxamide None Carboxamide 206.20 Not reported

Key Observations :

  • Substituent Bulk and Activity : Bulky groups at the 7th position (e.g., difluoromethyl, 5-methyl-2-furyl) correlate with enhanced inhibitory activity, as seen in the target compound’s interaction with protein targets .
  • Ester Group Influence: Ethyl esters (vs. The target compound’s ethyl group may contribute to its superior activity compared to methylated analogs .
  • Fluorine Effects: The difluoromethyl group’s electronegativity and steric profile may enhance binding affinity through polar interactions or conformational stabilization of the quinoline ring .

Structural Conformations and Crystallography

Crystallographic studies of related compounds reveal that the hexahydroquinoline core adopts a twisted-boat conformation in the cyclohexene and dihydropyridine rings. For example:

  • Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-...-3-carboxylate exhibits a twisted-boat structure stabilized by intramolecular hydrogen bonding .

Biological Activity

Ethyl 7-(difluoromethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a hexahydroquinoline core with a carboxylate group and a difluoromethyl substituent. Its molecular formula is C13H13F2NO4C_{13}H_{13}F_{2}NO_{4}, with a molecular weight of 285.24 g/mol . The unique structure contributes to its biological efficacy.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities. Key areas of investigation include:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties in vitro. Further studies are required to determine its effectiveness against specific pathogens.
  • Anticancer Properties : Initial research suggests that it may have anticancer effects; however, detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor for various enzymes involved in disease processes.

Comparative Analysis

A comparative study with structurally similar compounds highlights the unique aspects of this compound. Below is a table summarizing these comparisons:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 3-methyl-2,5-dioxoimidazolidineImidazolidine ringAntimicrobialLacks fluorinated substituents
Ethyl 2-(4-chlorophenyl)-2,5-dioxoimidazolidineChlorophenyl substitutionAnticancerDifferent aromatic substitution
Ethyl 4-(trifluoromethyl)-1H-pyrrolePyrrole ring structureAntiviralDistinct heterocyclic structure

The presence of the difluoromethyl group and the hexahydroquinoline framework distinguishes this compound from others in its class.

The synthesis of this compound typically involves multi-step organic reactions that require careful control of conditions to ensure high yield and purity. The synthesis pathway includes:

  • Formation of the hexahydroquinoline core.
  • Introduction of the difluoromethyl group.
  • Carboxylation to yield the final product.

Understanding its mechanism of action is crucial for further development in therapeutic applications. Interaction studies are ongoing to elucidate how this compound interacts with biological systems.

Case Studies and Research Findings

Recent studies have begun to explore the compound's biological mechanisms more thoroughly. For instance:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria.
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through specific signaling pathways.

These findings underscore the need for further research to fully understand the therapeutic potential of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.